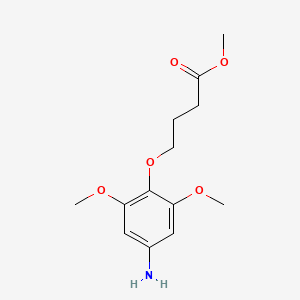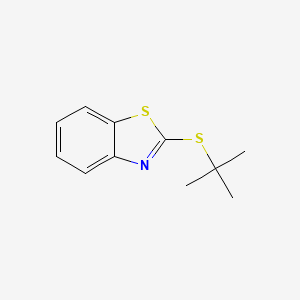
BENZOTHIAZOLE, 2-(tert-BUTYLTHIO)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZOTHIAZOLE, 2-(tert-BUTYLTHIO)-: is a derivative of benzothiazole, an aromatic heterocyclic compound. Benzothiazole derivatives are known for their diverse biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-BUTYLTHIO)BENZOTHIAZOLE typically involves the reaction of 2-mercaptobenzothiazole with tert-butylamine. One common method includes mixing 2-mercaptobenzothiazole, tert-butylamine, and N-propanol for a salt-forming reaction, followed by oxidation under the action of an oxidant . Another method involves the use of benzothiazole disulfide and tert-butylamine in the presence of an inorganic or organic alkaline catalyst, without the need for an oxidant .
Industrial Production Methods: Industrial production methods for 2-(tert-BUTYLTHIO)BENZOTHIAZOLE often focus on optimizing yield and reducing production costs. For example, using N-propanol as a solvent can improve the yield to 99% and enhance the utilization rate of raw materials . Additionally, methods that avoid the use of oxidants can reduce the generation of waste and make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-BUTYLTHIO)BENZOTHIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions:
Oxidation: Common oxidants include molecular iodine and tert-butoxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring .
Scientific Research Applications
Chemistry: In chemistry, 2-(tert-BUTYLTHIO)BENZOTHIAZOLE is used as a building block for synthesizing more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of anti-tubercular agents . Its derivatives have been studied for their potential to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Industry: In the industrial sector, 2-(tert-BUTYLTHIO)BENZOTHIAZOLE is used as an accelerator in the vulcanization of rubber. This application is crucial for producing high-quality rubber products with enhanced durability and performance .
Mechanism of Action
The mechanism of action of 2-(tert-BUTYLTHIO)BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound can inhibit enzymes or proteins essential for the survival of pathogens like Mycobacterium tuberculosis . The exact molecular targets and pathways can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
N-tert-Butyl-2-benzothiazolesulfenamide: Used as a rubber vulcanization accelerator.
2-Arylbenzothiazoles: Known for their diverse biological activities, including anti-bacterial, anti-fungal, and anti-cancer properties.
Uniqueness: 2-(tert-BUTYLTHIO)BENZOTHIAZOLE stands out due to its specific tert-butylthio group, which imparts unique chemical properties and enhances its reactivity in various applications. This makes it a valuable compound for both research and industrial purposes .
Properties
CAS No. |
39543-16-3 |
|---|---|
Molecular Formula |
C11H13NS2 |
Molecular Weight |
223.4 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C11H13NS2/c1-11(2,3)14-10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 |
InChI Key |
OBNJMMOIUUIFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



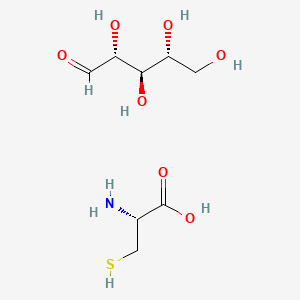
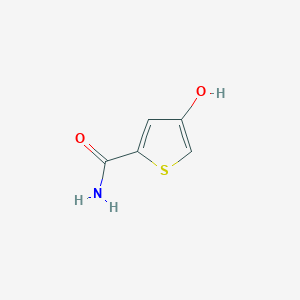
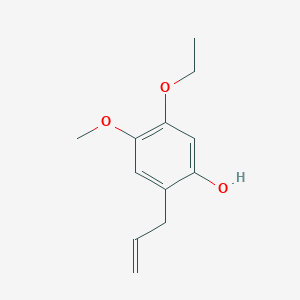
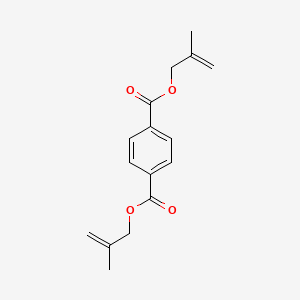

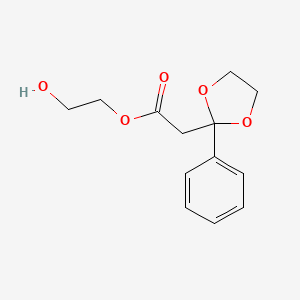
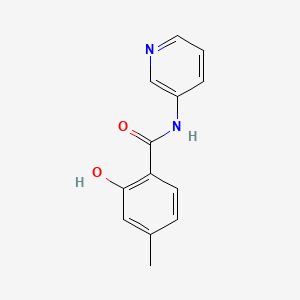


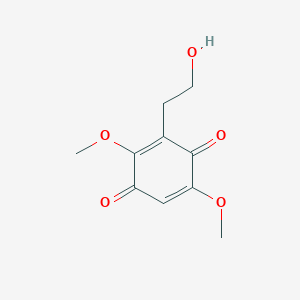
![4-[[5-(3-Chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13957677.png)
![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)
